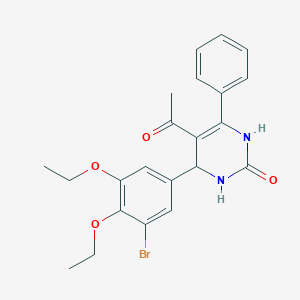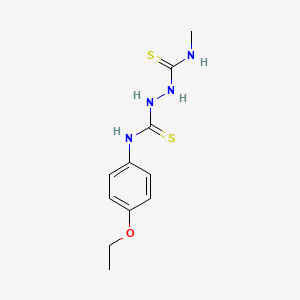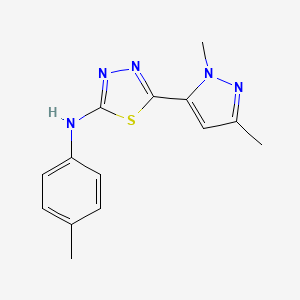![molecular formula C25H22ClN3O4 B10896989 2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10896989.png)
2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzoic acid moiety, a cyano group, and an ethoxyaniline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a condensation reaction between a suitable diketone and an amine.
Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or a similar reagent.
Attachment of the Ethoxyaniline Group: This can be done through a nucleophilic substitution reaction.
Chlorination of the Benzoic Acid Moiety: This step typically involves the use of a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-cyanophenylboronic acid
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-methylpyridine
Uniqueness
2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C25H22ClN3O4 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-chloro-5-[3-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H22ClN3O4/c1-4-33-21-8-5-19(6-9-21)28-24(30)18(14-27)12-17-11-15(2)29(16(17)3)20-7-10-23(26)22(13-20)25(31)32/h5-13H,4H2,1-3H3,(H,28,30)(H,31,32)/b18-12- |
InChI Key |
LDNLSCAYMQHDFU-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)C(=O)O)C)/C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)C(=O)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10896921.png)
![N-(3-chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896928.png)
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B10896947.png)
![N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10896955.png)
![6-Amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10896959.png)
![2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896965.png)
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)

![2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
![1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10896995.png)
![5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896998.png)
